2-{[(1-ethyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid
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Overview
Description
2-({[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their versatility and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring . This reaction is often catalyzed by acids or bases and can be carried out under various conditions, including microwave-assisted synthesis for enhanced efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of heterogeneous catalysts and environmentally friendly solvents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-({[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-({[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . This compound may also affect signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with similar structural features.
Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole-pyrimidine ring system.
Uniqueness
2-({[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexane carboxylic acid moiety. This combination of features contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21N3O3 |
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Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-[(1-ethylpyrazol-3-yl)methylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H21N3O3/c1-2-17-8-7-10(16-17)9-15-13(18)11-5-3-4-6-12(11)14(19)20/h7-8,11-12H,2-6,9H2,1H3,(H,15,18)(H,19,20) |
InChI Key |
UOBISUMVBGGTCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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